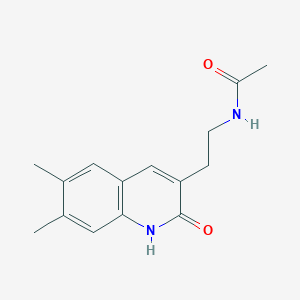
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is a derivative of 4-hydroxy-2-quinolones , which are known for their interesting pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets and induce changes that contribute to their pharmacological activities .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinoline derivatives are known for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Aplicaciones Científicas De Investigación
Biological Activities
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide exhibits several notable biological activities:
- Anticancer Properties : Compounds similar to this quinoline derivative have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Studies indicate that derivatives can target specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity through its interaction with inflammatory mediators. It may inhibit key enzymes involved in the inflammatory response, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Activity : Research has demonstrated that quinoline derivatives possess antimicrobial properties against various pathogens. This compound may inhibit bacterial growth by disrupting cellular processes.
- Neuroprotective Effects : Given the ability of similar compounds to inhibit acetylcholinesterase, there is potential for this compound to be explored for neuroprotective applications in diseases such as Alzheimer's.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups. This suggests its efficacy in managing inflammatory conditions.
Study 3: Neuroprotective Potential
In vitro studies demonstrated that this compound could inhibit acetylcholinesterase activity significantly, supporting its potential use in neurodegenerative disease therapies.
Propiedades
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-6-13-8-12(4-5-16-11(3)18)15(19)17-14(13)7-10(9)2/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZFXSOMBJRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













